molecular formula C18H17N3O4S B2996423 4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795448-38-2

4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No. B2996423
CAS RN: 1795448-38-2
M. Wt: 371.41
InChI Key: YWOYNMLBVBEZKT-UHFFFAOYSA-N
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Description

The compound contains a benzo[c][1,2,5]thiadiazole core, which is a type of heterocyclic compound. This core is often used in the synthesis of organic semiconductors due to its strong electron-accepting properties . Attached to this core is a piperidin-4-yl group and a 6-methyl-2H-pyran-2-one group. Piperidine is a common motif in medicinal chemistry and drug design, while 2H-pyran-2-one is a type of lactone, a cyclic ester.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core, the introduction of the piperidin-4-yl group, and the formation of the 6-methyl-2H-pyran-2-one group. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar benzo[c][1,2,5]thiadiazole core, with the piperidin-4-yl and 6-methyl-2H-pyran-2-one groups likely adding some three-dimensionality to the molecule. The presence of nitrogen and sulfur atoms in the core, along with the oxygen in the lactone, would provide sites for potential hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-accepting benzo[c][1,2,5]thiadiazole core and the electron-donating piperidin-4-yl and 6-methyl-2H-pyran-2-one groups. The lactone could potentially undergo hydrolysis under acidic or basic conditions to form the corresponding hydroxy acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The planar benzo[c][1,2,5]thiadiazole core might allow for strong pi-pi stacking interactions, which could influence its solubility and melting point. The presence of the piperidin-4-yl and 6-methyl-2H-pyran-2-one groups could also influence these properties .

Scientific Research Applications

Synthesis and Biological Activities

Anticancer Potential

A series of novel pyrazole derivatives bearing structures related to the queried compound have been synthesized, demonstrating significant anticancer activities against tumor cell lines. These compounds, including derivatives of benzo[g]chromene, showed potent cytotoxicity, surpassing the activity of doxorubicin in some instances (Hafez, 2017).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, incorporating structural motifs related to the queried compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity against Mycobacterium tuberculosis, highlighting the potential of such structures in developing new antituberculosis agents (Jeankumar et al., 2013).

Antimicrobial and Antitumor Evaluation

Compounds bearing the 1,3,4-thiadiazole moiety, similar to the queried compound, have been synthesized and evaluated for their cytotoxic and antioxidant activities. These studies have shown promising results, indicating the potential of these compounds in developing new therapeutic agents with anticancer and antioxidant properties (Hamama et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

The compound interacts with its targets through a process known as static quenching . This process is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .

Biochemical Pathways

The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) group, which has been extensively researched for use in photovoltaics and as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications . .

Pharmacokinetics

The compound exhibits high stability, high porosity, and high fluorescence performance , which may influence its bioavailability.

Result of Action

The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching . It exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound exhibits aggregated-induced emission (AIE) properties, which are attributed to its photoactive BTZ core and nonplanar geometry . It also behaves as a molecular heterogeneous photosensitizer for the production of singlet oxygen under continuous flow conditions .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The use of benzo[c][1,2,5]thiadiazole cores in organic semiconductors is a topic of ongoing research, and this compound could potentially be of interest in that field. Additionally, the presence of the piperidin-4-yl group could make this compound of interest in medicinal chemistry .

properties

IUPAC Name

4-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-8-14(10-17(22)24-11)25-13-4-6-21(7-5-13)18(23)12-2-3-15-16(9-12)20-26-19-15/h2-3,8-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOYNMLBVBEZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

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